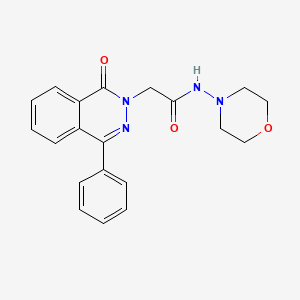![molecular formula C13H11N3S B14149037 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine CAS No. 89075-44-5](/img/structure/B14149037.png)
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features an imidazo[4,5-c]pyridine core, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine typically involves multi-step reactions. One common method includes the cyclization of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na₂S₂O₅). This reaction yields the imidazo[4,5-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective inhibitor of enzymes such as cyclooxygenase-2 (COX-2).
Medicine: Explored for its anti-inflammatory and analgesic properties due to its COX-2 inhibitory activity.
Wirkmechanismus
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The methylsulfanyl group enhances its binding affinity and selectivity towards COX-2 over COX-1.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar core structure.
2-(Substituted-phenyl)imidazo[4,5-c]pyridines: These compounds exhibit various biological activities, including antimicrobial properties.
Uniqueness
2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine is unique due to the presence of the methylsulfanyl group, which enhances its chemical reactivity and biological activity. This modification allows for selective inhibition of COX-2, making it a promising candidate for the development of anti-inflammatory drugs .
Eigenschaften
CAS-Nummer |
89075-44-5 |
|---|---|
Molekularformel |
C13H11N3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H11N3S/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
ZAFBUZHSYWIITP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)

![N-[3-(dimethylamino)propyl]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide](/img/structure/B14148985.png)

![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)

![3-Ethyl-4-methylspiro[4.4]non-3-en-2-one](/img/structure/B14149013.png)
![2-amino-N-[(2R)-1-[(3S)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B14149017.png)


